2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Description
2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a heterocyclic compound featuring a pyrrolidinyl ketone moiety linked to a 4-amino-substituted pyrazole ring.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H16N4O/c1-8(14-7-9(11)6-12-14)10(15)13-4-2-3-5-13/h6-8H,2-5,11H2,1H3 |
InChI Key |
ZWNWDVQJIOBMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2C=C(C=N2)N |
Origin of Product |
United States |
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known by its chemical formula CHNO, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an amino group and a pyrrolidine moiety. Its structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects. For instance, studies have shown that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 85 | 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have highlighted its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain derivatives, indicating strong antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0039 |
| Staphylococcus aureus | 0.025 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against the A549 lung cancer cell line, showing varying degrees of cytotoxicity. Some compounds notably reduced cell viability significantly compared to controls .
| Compound | Cell Viability (%) | Concentration (µg/mL) |
|---|---|---|
| Compound B | 66 | 10 |
| Control | 98 | - |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that specific modifications in the pyrazole structure enhanced the anti-inflammatory efficacy significantly .
Case Study 2: Antimicrobial Efficacy
Chandra et al. conducted an investigation into the antimicrobial activity of various pyrazole derivatives against multiple strains, including Bacillus subtilis and fungi like Aspergillus niger. The study highlighted that certain derivatives exhibited promising results with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ), influencing receptor binding or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
